3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one
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Overview
Description
3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Coupling with the methoxyphenyl group: This step might involve a Friedel-Crafts acylation or similar reaction to attach the methoxyphenyl group to the core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-[2-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one: Lacks the methyl group on the pyrazole ring.
3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]propan-1-one: Different position of the pyrazole ring substitution.
Uniqueness
The presence of the 1-methyl-1H-pyrazol-5-yl group in 3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one might confer unique properties such as increased binding affinity or specificity for certain targets, making it distinct from similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-17(12-13-20-21)18-5-3-4-14-22(18)19(23)11-8-15-6-9-16(24-2)10-7-15/h6-7,9-10,12-13,18H,3-5,8,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYBGGZYHACTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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